molecular formula C₂₇H₃₂ClN₃O₂ B560634 YM-58790 CAS No. 214558-72-2

YM-58790

Cat. No.: B560634
CAS No.: 214558-72-2
M. Wt: 466.01
InChI Key: WKHYQXVQUGLLOZ-UHFFFAOYSA-N
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Description

YM-58790 is a potent antagonist of muscarinic acetylcholine receptors. It specifically inhibits the M1, M2, and M3 subtypes of these receptors with high affinity. This compound has been studied for its ability to inhibit reflex rhythmic bladder contractions in rats by reducing bladder pressurization .

Preparation Methods

The synthesis of YM-58790 involves several key steps:

Industrial production methods for this compound are not widely documented, but the synthetic route typically involves these key steps under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

YM-58790 undergoes several types of chemical reactions:

Scientific Research Applications

YM-58790 has several scientific research applications:

Properties

CAS No.

214558-72-2

Molecular Formula

C₂₇H₃₂ClN₃O₂

Molecular Weight

466.01

IUPAC Name

[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl] N-benzhydrylcarbamate;hydrochloride

InChI

InChI=1S/C27H31N3O2.ClH/c1-28-24-14-12-21(13-15-24)20-30-18-16-25(17-19-30)32-27(31)29-26(22-8-4-2-5-9-22)23-10-6-3-7-11-23;/h2-15,25-26,28H,16-20H2,1H3,(H,29,31);1H

InChI Key

WKHYQXVQUGLLOZ-UHFFFAOYSA-N

SMILES

CNC1=CC=C(C=C1)CN2CCC(CC2)OC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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